

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No.: B1322235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides exemplary experimental protocols for its synthesis and analysis, and outlines a potential workflow for the investigation of its biological activities.

Core Chemical Data

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a piperidine derivative featuring both a hydroxymethyl and a formyl group. These functional groups offer reactive sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Property	Value
Molecular Weight	143.18 g/mol [1]
Molecular Formula	C ₇ H ₁₃ NO ₂ [1]
CAS Number	835633-50-6 [1]
SMILES	O=CN1CCC(CO)CC1
Appearance	White to off-white solid
Solubility	Soluble in methanol and chloroform

Experimental Protocols

The following sections detail generalized procedures for the synthesis and analysis of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, based on established methods for similar compounds.

Synthesis Protocol: Formylation of 4-(Hydroxymethyl)piperidine

This protocol describes a common method for the N-formylation of a secondary amine using formic acid.

Materials:

- 4-(Hydroxymethyl)piperidine
- Formic acid (≥95%)
- Toluene
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask

- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(hydroxymethyl)piperidine (1 equivalent) and toluene.
- Add formic acid (1.1 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **4-(Hydroxymethyl)piperidine-1-carbaldehyde** can be further purified by column chromatography on silica gel if necessary.

Analytical Protocol: Purity and Identity Confirmation

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the synthesized compound.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-5ms)
- Helium (carrier gas)

Sample Preparation:

- Dissolve a small amount of the synthesized **4-(Hydroxymethyl)piperidine-1-carbaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Exemplary):

- Injector Temperature: 250°C
- Oven Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold at 280°C for 5 minutes
- Carrier Gas Flow Rate: 1 mL/min (constant flow)
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: m/z 40-400

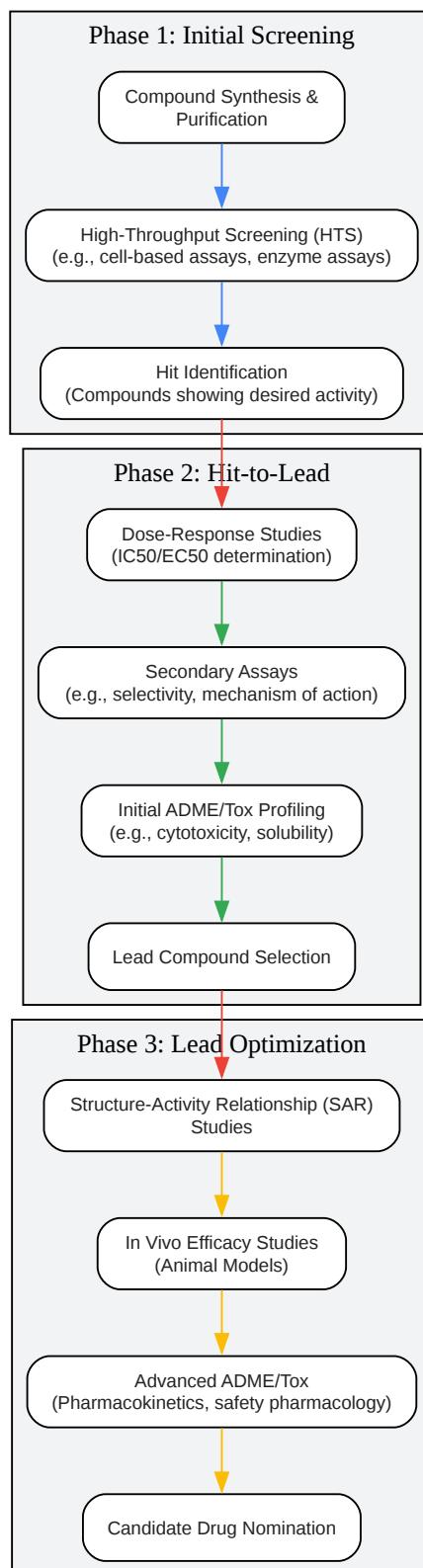
Data Analysis:

- The retention time of the major peak in the total ion chromatogram (TIC) will be characteristic of the compound.

- The mass spectrum of the peak should be analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**. The molecular ion peak $[M]^+$ should be observed at m/z 143.

Logical Workflow for Biological Evaluation

For drug development professionals, the synthesized compound would typically undergo a series of biological screenings to identify any potential therapeutic applications. The following diagram illustrates a generalized workflow for this process.



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Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

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References

- 1. 835633-50-6|4-(Hydroxymethyl)piperidine-1-carbaldehyde|BLD Pharm [bldpharm.com]
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